molecular formula C11H22INO B14308754 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide CAS No. 111317-76-1

1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide

Cat. No.: B14308754
CAS No.: 111317-76-1
M. Wt: 311.20 g/mol
InChI Key: TZECQZQABZTCMW-UHFFFAOYSA-M
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Description

1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is a quaternary ammonium compound It is characterized by the presence of a hydroxymethyl group and a methyl group attached to an octahydroquinolizinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 5-methyloctahydro-2H-quinolizine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of 1-(Carboxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide.

    Reduction: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizine.

    Substitution: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium hydroxide or cyanide.

Scientific Research Applications

1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes.

    Medicine: Explored for its potential use in drug delivery systems, owing to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium bromide
  • 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium chloride
  • 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium fluoride

Uniqueness

1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the iodide ion can also affect the compound’s stability and its ability to form complexes with other molecules.

Properties

111317-76-1

Molecular Formula

C11H22INO

Molecular Weight

311.20 g/mol

IUPAC Name

(5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl)methanol;iodide

InChI

InChI=1S/C11H22NO.HI/c1-12-7-3-2-6-11(12)10(9-13)5-4-8-12;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1

InChI Key

TZECQZQABZTCMW-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCCC1C(CCC2)CO.[I-]

Origin of Product

United States

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